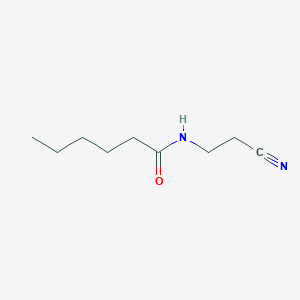

N-(2-Cyanoethyl)hexanamide

Description

N-(2-Cyanoethyl)hexanamide is a substituted amide compound characterized by a hexanamide backbone modified with a 2-cyanoethyl group (-CH₂CH₂CN) attached to the nitrogen atom. For instance, related compounds, such as N-[2-(1H-indol-3-yl)ethyl]hexanamide (Compound A), exhibit antimalarial activity, suggesting that the hexanamide scaffold is pharmacologically relevant .

Properties

CAS No. |

194427-29-7 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

N-(2-cyanoethyl)hexanamide |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-6-9(12)11-8-5-7-10/h2-6,8H2,1H3,(H,11,12) |

InChI Key |

VXHAYAPMAZMYSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Cyanoethyl)hexanamide can be synthesized through a reaction between hexanamide and acrylonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amide nitrogen to the acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)hexanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)hexanamide involves its interaction with specific molecular targets. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may inhibit certain enzymes or interact with proteins, affecting their function and activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structurally and functionally related compounds, emphasizing differences in substituents, applications, and physicochemical properties.

Structural and Functional Analysis

- Bioactivity: Compound A (N-[2-(1H-indol-3-yl)ethyl]hexanamide) demonstrates potent antiplasmodial activity, attributed to its indole-ethyl group, which enhances binding to parasitic targets like PfCDPK1 . In contrast, the cyanoethyl group in this compound may improve metabolic stability due to the electron-withdrawing nitrile moiety.

- Extractant Performance : MOEHA, a branched alkyl-substituted hexanamide, is optimized for low viscosity and high extraction efficiency in nuclear fuel reprocessing. Its structure reduces intermolecular interactions, enhancing solvent phase fluidity compared to linear analogs .

- Reactivity: The hydroxyl group in 2-ethyl-N-hydroxyhexanamide facilitates oxidation reactions, making it a precursor for synthesizing carboxylic acids (e.g., 2-ethylhexanoic acid) via N-hydroxyphthalimide-catalyzed pathways .

Physicochemical Properties

- Solubility: Cyanoethyl-containing compounds (e.g., 4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde) exhibit moderate polarity, balancing organic solvent miscibility and aqueous solubility .

- Thermal Stability : Branched derivatives like MOEHA show superior thermal stability (decomposition >200°C) compared to linear amides, critical for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.